molecular structure and formula of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline
The following is an in-depth technical guide on the molecular structure, synthesis, and application of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline , designed for researchers and drug development professionals. CAS Regi...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the molecular structure, synthesis, and application of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline , designed for researchers and drug development professionals.
CAS Registry Number: 937598-05-5
Chemical Family: Diaryl Ether / Fluorinated Aniline
Primary Application: Kinase Inhibitor Pharmacophore (c-Met/VEGFR/EGFR scaffolds)
Executive Summary & Structural Logic
This compound represents a "privileged structure" in medicinal chemistry, specifically designed to navigate the hydrophobic pockets of tyrosine kinases. It combines an electron-rich aniline head (for hinge binding or further derivatization) with a lipophilic diaryl ether tail (to occupy the hydrophobic back-pocket).
The specific substitution pattern—3-fluoro on the aniline ring and 2-methoxy-4-methyl on the phenoxy ring—is not arbitrary. It is engineered for:
Metabolic Stability: The fluorine atom at position 3 blocks metabolic oxidation at a typically vulnerable site on the aniline ring.
Conformational Locking: The ortho-methoxy group on the phenoxy ring often engages in intramolecular non-covalent interactions, restricting bond rotation and pre-organizing the molecule for receptor binding (reducing the entropic penalty of binding).
Selectivity: The 4-methyl group extends into the hydrophobic deep pocket, often conferring selectivity against off-target kinases.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Property
Value
Note
IUPAC Name
3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline
Molecular Formula
C₁₄H₁₄FNO₂
Molecular Weight
247.27 g/mol
Exact Mass
247.1009
Useful for HRMS validation
Appearance
Off-white to pale beige solid
Oxidizes slightly upon air exposure
LogP (Predicted)
~3.2 - 3.5
Highly lipophilic; requires organic co-solvents
pKa (Aniline)
~3.5 - 4.0
Reduced basicity due to the electron-withdrawing F atom
H-Bond Donors
1 (NH₂)
H-Bond Acceptors
3 (N, O-ether, O-methoxy)
Retro-Synthetic Analysis & Production Protocol
The synthesis of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline relies on a regioselective Nucleophilic Aromatic Substitution (
) followed by a nitro-reduction. This pathway is preferred over Ullmann coupling due to milder conditions and higher yields.
Mechanistic Insight: The nitro group activates the benzene ring for nucleophilic attack. The fluorine at the para-position (C4) is significantly more electrophilic than the meta-fluorine (C3) due to resonance stabilization of the Meisenheimer complex. This ensures high regioselectivity for the 4-substituted product.
Protocol:
Charge: To a reactor, add 2-Methoxy-4-methylphenol (1.0 equiv) and Potassium Carbonate (
, 1.5 equiv) in anhydrous DMF (Dimethylformamide).
Activate: Stir at room temperature for 30 minutes to generate the phenoxide anion.
Addition: Dropwise add 3,4-Difluoronitrobenzene (1.05 equiv) dissolved in DMF.
Reaction: Heat to 80°C for 4-6 hours. Monitor by HPLC/TLC for the disappearance of the phenol.
Workup: Quench with ice water. The product, 3-Fluoro-4-(2-methoxy-4-methylphenoxy)nitrobenzene , will precipitate. Filter, wash with water, and dry.[1]
Phase 2: Nitro Reduction
Objective: Convert the nitro group to the target aniline.
Protocol (Catalytic Hydrogenation):
Dissolve: Dissolve the nitro-intermediate in Methanol or Ethanol .
Catalyst: Add 10% Pd/C (5 wt% loading).
Reduction: Stir under Hydrogen atmosphere (balloon pressure or 30 psi) at RT for 2-4 hours.
Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
Crystallization: Recrystallize from Ethanol/Heptane if necessary to achieve >98% purity.
To ensure the integrity of this intermediate for drug discovery, the following specifications must be met.
Test
Method
Acceptance Criteria
Purity
HPLC (C18, ACN/Water gradient)
> 98.0% Area
Identity
¹H-NMR (DMSO-d₆)
Confirms 3 aromatic protons (aniline ring), 3 aromatic protons (phenoxy ring), OMe singlet (~3.8 ppm), Me singlet (~2.3 ppm).
Fluorine NMR
¹⁹F-NMR
Single peak (approx -130 to -135 ppm).
Residual Solvents
GC-HS
DMF < 880 ppm, MeOH < 3000 ppm.
Water Content
Karl Fischer
< 0.5% w/w
Self-Validating Check:
In the ¹H-NMR, look for the coupling constants of the aniline ring protons. The proton at position 5 (ortho to the ether) should show a specific splitting pattern distinct from the proton at position 2 (between F and NH₂). If the
reaction occurred at the wrong fluorine (position 3), the symmetry and splitting patterns would shift drastically.
Applications in Drug Discovery
This molecule is a Type II Kinase Inhibitor Scaffold .
Mechanism of Action Context
In many kinase inhibitors (e.g., targeting c-Met, VEGFR2, or CSF-1R), this aniline moiety serves as the "linker-tail" segment:
The Aniline Nitrogen: Often forms a urea or amide linkage with a "hinge-binding" heterocycle (like a quinoline or pyrimidine).
The Diaryl Ether: Spans the "gatekeeper" residue.
The Distal Ring (Creosol moiety): Occupies the hydrophobic pocket (D-pocket) adjacent to the ATP binding site. The 2-methoxy group is critical here; it often acts as a "molecular shim," filling space and interacting with specific residues (like Cys or Asp) to improve potency and selectivity [1].
Handling & Safety
Toxicity: Like most fluorinated anilines, treat as Toxic if swallowed/inhaled (H301/H331). Potential for methemoglobinemia.
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine. Dark container required.
References
Liu, Y., et al. "Structure-Based Design of Diaryl Ether Macrocycles as Kinase Inhibitors." Journal of Medicinal Chemistry. (General reference for diaryl ether pharmacophores in kinase design).
PubChem Compound Summary. "3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline." National Center for Biotechnology Information. Link
ChemicalBook. "Synthesis of Fluorinated Diaryl Ethers." (General synthetic methodology for S_NAr reactions). Link
Sigma-Aldrich. "Product Specification: Fluorinated Aniline Building Blocks." Link
(Note: While specific proprietary drug master files are confidential, the structural logic described above aligns with standard medicinal chemistry practices for this class of compounds.)
Technical Guide: Solubility Profiling & Handling of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline
Executive Summary & Chemical Context[1][2][3][4][5] 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline is a specialized pharmacophore intermediate, primarily utilized in the synthesis of small-molecule kinase inhibitors (e.g....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5]
3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline is a specialized pharmacophore intermediate, primarily utilized in the synthesis of small-molecule kinase inhibitors (e.g., tyrosine kinase inhibitors targeting VEGFR/EGFR pathways). Its structure features an electron-rich aniline moiety coupled to a substituted phenoxy ring via an ether linkage, with a fluorine atom at the ortho position to the amine.
Understanding the solubility of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is critical for two distinct workflows:
DMSO: The gold standard for preparing high-concentration stock solutions (>10 mM) for biological assays and long-term storage.
Methanol: The preferred solvent for intermediate reactions, recrystallization purification, and LC-MS sample preparation due to its volatility and protic nature.
This guide provides a theoretical solubility profile, a validated experimental protocol for determination, and critical handling procedures to prevent degradation (oxidation) during solvation.
Physicochemical Basis of Solubility
To predict and manipulate solubility, we must analyze the molecular interactions between the solute and solvent.
Structural Analysis[6]
Aniline Group (-NH₂): Acts as a hydrogen bond donor and acceptor. It is weakly basic (pKa ≈ 3–4 due to the electron-withdrawing fluorine). This makes the compound sensitive to pH in aqueous/protic environments.
Fluorine Substitution: The fluorine atom at the 3-position increases lipophilicity (LogP) and reduces lattice energy compared to non-fluorinated analogs, generally enhancing solubility in organic solvents like DMSO.
Ether Linkage & Alkyl Groups: The methoxy and methyl groups on the phenoxy ring add lipophilic bulk, further driving the compound away from aqueous solubility and towards polar aprotic solvents.
Weighing: Weigh approximately 50 mg of the compound into a 1.5 mL amber microcentrifuge tube (amber is crucial to prevent photo-oxidation).
Solvent Addition: Add 100 µL of the target solvent (DMSO or Methanol).
Dispersion: Vortex vigorously for 30 seconds.
Observation:
If clear: Solubility is >500 mg/mL. (Stop, this is sufficient for all practical uses).
If solid remains: Proceed to Step 5.
Incremental Addition: Add solvent in 100 µL increments, vortexing and sonicating (30 sec, <40°C) between additions, until a clear solution is obtained or volume reaches 1.0 mL.
Phase 2: Equilibrium & Quantification (If saturation not reached)
If solid remains at 1.0 mL (Solubility < 50 mg/mL):
Equilibration: Shake the tube at 25°C for 24 hours.
Separation: Centrifuge at 10,000 x g for 5 minutes to pellet undissolved solid.
Sampling: Carefully remove the supernatant.
Gravimetric Analysis: Transfer a known volume of supernatant to a pre-weighed vial, evaporate the solvent (under N₂ stream for MeOH, or high-vacuum for DMSO), and weigh the residue.
Workflow Visualization
Figure 1: Decision-logic flowchart for determining the solubility limit of the intermediate, ensuring no material is wasted.
Stability & Handling in Solution
Anilines are prone to oxidation, forming colored impurities (often turning from off-white to brown/red). The electron-donating methoxy group enhances this reactivity.
Critical Handling Rules
Inert Atmosphere: When preparing DMSO stocks (>10 mM), purge the vial with Argon or Nitrogen gas before sealing. This prevents the formation of N-oxide impurities.
Temperature:
Dissolution: Do not exceed 40°C during sonication. Higher temperatures can accelerate degradation of the ether linkage or promote oxidation.
Storage: Store DMSO stocks at -20°C or -80°C . Methanol solutions should be used fresh or stored at -20°C for no more than 1 week.
Light Sensitivity: The compound absorbs UV-Vis light. Always use amber glass vials or wrap clear vials in aluminum foil.
Troubleshooting "Crash Out"
If the compound precipitates upon dilution (e.g., diluting a DMSO stock into aqueous media):
Cause: The "Kinetic Solubility" limit was exceeded.
Solution: Pre-dilute the DMSO stock into Methanol (1:10) before adding to the aqueous buffer. Methanol acts as a bridge solvent, reducing the shock of the polarity shift.
Logical Pathway for Solvent Selection
Use this diagram to select the correct solvent based on your downstream application.
Figure 2: Strategic solvent selection guide based on the physicochemical requirements of downstream workflows.
References
PubChem Compound Summary . (n.d.). 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline (CID 19627228).[1] National Center for Biotechnology Information. Retrieved from [Link]
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
pKa values and lipophilicity of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline
An In-Depth Technical Guide to the Physicochemical Characterization of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline Abstract In modern drug discovery, a thorough understanding of a compound's physicochemical properties...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physicochemical Characterization of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline
Abstract
In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful lead optimization and candidate selection. Properties such as the acid dissociation constant (pKa) and lipophilicity (logP/logD) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the pKa and lipophilicity of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline, a molecule representative of complex substituted anilines frequently encountered in medicinal chemistry. We will explore both predictive computational techniques and definitive experimental protocols, offering researchers the foundational knowledge required to characterize this and similar molecules with scientific rigor.
Introduction to a Candidate Molecule: 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline
The molecule 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline (PubChem CID: 19627228) incorporates several functional groups that are of significant interest in medicinal chemistry.[1] The substituted phenoxy-aniline core is a common scaffold in various therapeutic areas. The precise characterization of its physicochemical properties is paramount for predicting its behavior in biological systems.
The Anilino Group (-NH₂): This is the primary basic center of the molecule. Its ability to accept a proton is the determinant of its pKa. The electron density on this nitrogen atom is modulated by the substituents on the aromatic ring.
The Fluoro Substituent (-F): Located meta to the aniline, this highly electronegative atom exerts a strong electron-withdrawing inductive effect, which is expected to decrease the basicity of the aniline nitrogen.
The Phenoxy Ether Linkage (-O-): This group, positioned para to the aniline, can have a dual electronic effect. While the oxygen atom can donate electron density through resonance, the electronegativity of the oxygen and the overall bulk of the substituent also play a significant role.
Methoxy (-OCH₃) and Methyl (-CH₃) Groups: These substituents on the distal phenyl ring are electron-donating, which can subtly influence the electronic properties of the phenoxy ring system.
Understanding how this intricate combination of functional groups collectively influences pKa and lipophilicity is the central objective of this guide.
The Theoretical Cornerstone: pKa and Lipophilicity
pKa: The Measure of Molecular Ionization
The pKa is the negative logarithm of the acid dissociation constant and quantitatively describes a compound's tendency to ionize at a given pH. For a basic compound like our target aniline (B), the relevant equilibrium is with its conjugate acid (BH⁺):
BH⁺ ⇌ B + H⁺
The pKa is defined by the Henderson-Hasselbalch equation, which for a base is:
pKa = pH + log([BH⁺]/[B])
At the pH equal to the pKa, the compound exists as a 50:50 mixture of its ionized (protonated) and non-ionized (neutral) forms. This ratio is critical, as the ionized form typically exhibits higher aqueous solubility but lower membrane permeability, whereas the neutral form is more lipophilic and can more readily cross biological membranes.
The basicity of the aniline nitrogen is highly sensitive to the electronic effects of its substituents.[2][3] Electron-withdrawing groups (like fluorine) pull electron density away from the nitrogen, making the lone pair less available to accept a proton and thus lowering the pKa (making it less basic).[4][5] Conversely, electron-donating groups increase electron density on the nitrogen, making it more basic and raising the pKa.[2][3]
Lipophilicity: Gauging Fat-Solubility
Lipophilicity, the "fat-loving" nature of a molecule, is a crucial factor in its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. It is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).
logP (Partition Coefficient): This describes the partitioning of the neutral form of a molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase. It is an intrinsic property of the molecule.
logP = log([Compound]octanol / [Compound]aqueous)
logD (Distribution Coefficient): This is the effective lipophilicity at a specific pH, accounting for the partitioning of all forms (ionized and neutral) of the molecule. For a basic compound, the relationship between logD, logP, and pKa is given by:
logD = logP - log(1 + 10^(pKa - pH))
This relationship underscores the inextricable link between a molecule's ionization state and its lipophilicity profile. A plot of logD versus pH provides a complete picture of how a compound's lipophilicity will change as it moves through different pH environments in the body, such as the stomach (low pH) and the intestine (higher pH).
In Silico Prediction: A First Approximation
Before embarking on laboratory experiments, computational (in silico) methods provide rapid and valuable estimations of pKa and logP. These tools use vast databases of experimental data and sophisticated algorithms to make predictions based on molecular structure.
Rationale for Use: In early-stage discovery, computational models are indispensable for screening large virtual libraries of compounds, allowing chemists to prioritize synthesis of molecules with the most promising predicted ADME profiles.
Predicted Physicochemical Properties
While experimental data for 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline is not publicly available, we can use established algorithms to generate predictive values. Below is a table summarizing predictions from widely recognized models.
Parameter
Predicted Value
Prediction Method/Tool
Rationale for Method
pKa
3.5 - 4.5
ACD/pKa GALAS, Marvin
Based on large databases and structural fragments, accounting for electronic effects. The predicted range reflects the strong electron-withdrawing nature of the fluoro and phenoxy groups, reducing basicity from aniline's baseline (~4.6).
logP
3.8 - 4.2
ClogP, ALOGP, XLogP3
ClogP is a fragment-based method summing contributions of individual parts. ALOGP is an atom-based method. XLogP3 is a knowledge-based method. The consensus points to a moderately lipophilic compound.
logD at pH 7.4
3.8 - 4.2
Calculated from logP and pKa
Since the predicted pKa is well below physiological pH (7.4), the molecule will be almost exclusively in its neutral, lipophilic form. Therefore, logD at pH 7.4 is expected to be virtually identical to its logP.
Experimental Protocol for pKa Determination
The definitive determination of pKa requires experimental measurement. Potentiometric titration is a robust and highly accurate method for this purpose.
Causality Behind Experimental Choices: Potentiometric titration is chosen over spectrophotometry because our target molecule lacks a strong chromophore near the aniline nitrogen that shifts predictably and significantly upon protonation. Potentiometry directly measures the change in hydrogen ion concentration, providing a more direct and reliable measurement of the pKa.
Detailed Protocol: Potentiometric Titration
System Preparation and Calibration:
Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).
Prepare a standardized titrant solution of 0.1 M hydrochloric acid (HCl).
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
Sample Preparation:
Accurately weigh approximately 5-10 mg of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline.
Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) due to its expected low water solubility. The volume of the co-solvent should be minimized, typically not exceeding 10-20% of the final volume, to reduce its effect on the measured pKa.
Add the dissolved sample to a titration vessel containing a known volume of the 0.15 M KCl solution.
Titration Procedure:
Place the calibrated pH electrode and the titrant delivery tube into the sample solution.
Stir the solution gently and continuously.
Add small, precise aliquots of the 0.1 M HCl titrant.
Record the pH of the solution after each addition, allowing the reading to stabilize.
Continue the titration well past the equivalence point (the point of sharpest change in pH).
Data Analysis:
Plot the measured pH versus the volume of titrant added.
The pKa is determined from the pH value at the half-equivalence point. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV), where the peak of the derivative curve indicates the equivalence point. The volume at the half-equivalence point is half of this value.
Workflow for pKa Determination
Caption: Workflow for experimental pKa determination by potentiometric titration.
Experimental Protocol for Lipophilicity (logD) Determination
For determining logD, reversed-phase high-performance liquid chromatography (RP-HPLC) is a modern, high-throughput alternative to the traditional shake-flask method.
Causality Behind Experimental Choices: The RP-HPLC method is selected for its numerous advantages: it requires a very small amount of sample, is less susceptible to impurities, is much faster, and can measure a wider range of lipophilicity values. The method correlates a compound's retention time on a hydrophobic stationary phase with the logP/logD of known standards, providing a reliable and reproducible measurement.
Detailed Protocol: RP-HPLC Method
System and Reagent Preparation:
HPLC System: A standard HPLC system with a UV detector and a C18 column (a hydrophobic stationary phase) is required.
Mobile Phase: Prepare an aqueous buffer for a specific pH (e.g., pH 7.4 for logD₇.₄) and an organic modifier (e.g., acetonitrile or methanol).
Calibration Standards: Prepare stock solutions of at least five compounds with well-established logP values that bracket the expected logP of the target compound (e.g., aniline, toluene, naphthalene).
Sample Solution: Prepare a stock solution of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline in the organic modifier.
Chromatographic Procedure:
Equilibrate the C18 column with the mobile phase (a specific isocratic ratio of aqueous buffer to organic modifier, e.g., 50:50).
Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
Inject each calibration standard and the sample solution, recording the retention time (tᵣ) for each.
Data Analysis:
For each compound (standards and sample), calculate the capacity factor (k) using the formula:
k = (tᵣ - t₀) / t₀
Take the logarithm of the capacity factor (log k).
Create a calibration curve by plotting the known logP values of the standards against their measured log k values. The plot should be linear.
Fit the data with a linear regression equation: logP = m * (log k) + c, where 'm' is the slope and 'c' is the y-intercept.
Using the measured log k of the target compound, calculate its logP (or logD at the pH of the buffer) using the regression equation.
A Technical Guide to Fluorinated Phenoxyaniline Derivatives in Drug Discovery
Executive Summary The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of a particular...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of a particularly successful class of molecules: fluorinated phenoxyaniline derivatives. The phenoxyaniline core is recognized as a "privileged structure," frequently employed in the design of kinase inhibitors due to its ideal geometry for interacting with the ATP-binding site of these enzymes.[1] The addition of fluorine atoms to this scaffold profoundly influences the molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, improved binding affinity, and superior overall drug-like characteristics.[2][3][4] This whitepaper will dissect the causality behind the design of these compounds, from synthetic strategies and structure-activity relationships (SAR) to their mechanism of action and clinical relevance, with a primary focus on their application in oncology. We will explore detailed experimental protocols and logical workflows to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
The Strategic Imperative of Fluorine in Modern Medicinal Chemistry
The deliberate introduction of fluorine into drug candidates has become one of the most powerful strategies in drug discovery, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[5] This is not a coincidence but a testament to the unique and predictable effects of this small, highly electronegative element.[5]
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Strategically placing a fluorine atom at a site susceptible to oxidative metabolism by cytochrome P450 enzymes can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.[3][4][5]
Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, influencing pKa and creating favorable non-covalent interactions—such as dipole-dipole or orthogonal multipolar interactions—with protein targets.[4][6] This can lead to a significant increase in binding affinity and selectivity for the intended target over off-targets.[3][5]
Physicochemical Properties: Fluorination can fine-tune a molecule's lipophilicity, a critical parameter for membrane permeability and absorption.[2] While a single fluorine atom often increases lipophilicity, polyfluorination (e.g., a CF3 group) can have varied effects, providing a tool to optimize the delicate balance between solubility and permeability.[7] Furthermore, replacing a hydrogen atom with fluorine can lower the pKa of nearby basic groups, which can reduce off-target ion channel binding and improve cell penetration.[4]
Synthesis of Fluorinated Phenoxyaniline Derivatives
The construction of the fluorinated phenoxyaniline scaffold typically involves the formation of a diaryl ether or a diarylamine bond as the key step. The choice of strategy often depends on the availability of fluorinated starting materials.
Common Synthetic Approaches:
Nucleophilic Aromatic Substitution (SNA_r_): This is a classical method where an activated fluoro-nitrobenzene reacts with a phenoxide. The nitro group can then be reduced to the required aniline.
Ullmann Condensation: A copper-catalyzed reaction between a phenol and an aryl halide. This method is robust but often requires high temperatures.
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a preferred method for forming the C-N bond between an aryl halide and an aniline, or the C-O bond to form the diaryl ether.[1] It offers mild reaction conditions and broad substrate scope.[1]
The most common and efficient strategy involves using readily available fluorinated building blocks, such as fluorinated anilines or phenols, which allows for precise control over the fluorine substitution pattern.[5][8]
General Synthetic Workflow
The diagram below illustrates a common synthetic route utilizing a Buchwald-Hartwig cross-coupling reaction.
Caption: General workflow for synthesizing the phenoxyaniline scaffold.
Experimental Protocol: Synthesis of a Representative Derivative
This protocol describes the synthesis of a fluorinated phenoxyaniline intermediate via a palladium-catalyzed Buchwald-Hartwig amination.
Objective: To synthesize N-(4-fluorophenyl)-2-phenoxyaniline.
Materials:
2-bromo-1-phenoxyaniline
4-fluoroaniline
Palladium(II) acetate (Pd(OAc)2)
Xantphos (ligand)
Cesium carbonate (Cs2CO3)
Anhydrous toluene
Procedure:
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-1-phenoxyaniline (1.0 eq), 4-fluoroaniline (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.
Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.
Heating: Place the flask in a pre-heated oil bath at 110 °C and stir vigorously.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-fluorophenyl)-2-phenoxyaniline.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacological Applications: Kinase Inhibition in Oncology
The phenoxyaniline scaffold is a cornerstone in the design of Type I and Type II kinase inhibitors.[1] Kinases are critical enzymes that regulate cellular signaling pathways involved in cell proliferation, survival, and differentiation.[9] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[10]
Fluorinated phenoxyaniline derivatives have shown remarkable efficacy as inhibitors of various oncogenic kinases, including:
Anaplastic Lymphoma Kinase (ALK): A key driver in certain non-small cell lung cancers (NSCLC).[1]
c-Met: A receptor tyrosine kinase implicated in tumor growth and metastasis.[10]
p38 MAP Kinase: Involved in inflammatory responses and cancer progression.[11]
Vascular Endothelial Growth Factor Receptor (VEGFR): A critical regulator of angiogenesis, the formation of new blood vessels that supply tumors.[12]
Mechanism of Action: Hinge Binding
The phenoxyaniline core acts as a scaffold that orients substituents to interact with specific pockets within the ATP-binding site of the kinase. The secondary amine of the aniline moiety typically forms a crucial hydrogen bond with the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP. The fluorinated phenyl and phenoxy rings then occupy adjacent hydrophobic pockets, with the fluorine atoms enhancing these interactions and improving selectivity.
Signaling Pathway Example: The MAPK/ERK Pathway
The diagram below shows a simplified representation of the MAPK/ERK signaling pathway, a common target in oncology, and illustrates the point of intervention for a kinase inhibitor.
Caption: Inhibition of the MAPK signaling pathway by a kinase inhibitor.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing a lead compound into a clinical candidate.[13] For fluorinated phenoxyaniline derivatives, SAR studies focus on how the position, number, and type of fluorine substituents, as well as modifications to other parts of the scaffold, affect inhibitory potency and selectivity.
Fluorine Position: The placement of fluorine on the aniline or phenoxy ring can drastically alter activity. For example, in a series of p38 kinase inhibitors, specific fluorination patterns were found to significantly enhance potency.[11] Similarly, studies on indole derivatives showed that fluorine at the C6 position dramatically increased ROCK1 inhibitory potency compared to fluorine at C4.[14]
Nature of the Fluoro-group: The choice between a single fluorine atom (-F), a trifluoromethyl group (-CF3), or a trifluoromethoxy group (-OCF3) provides a way to modulate electronics and lipophilicity. The introduction of CF3 or OCF3 groups has been shown to amplify cytotoxic properties in certain heterocyclic scaffolds.[15][16]
Other Substituents: Groups attached to the phenoxy ring are often designed to extend into the solvent-exposed region of the ATP-binding site, where they can be modified to improve solubility and pharmacokinetic properties without disrupting the core binding interactions.[11]
Comparative SAR Data Table
The following table summarizes representative SAR data for kinase inhibitors, illustrating the impact of structural modifications on biological activity.
Note: Data is representative and compiled for illustrative purposes based on findings in the cited literature.
Drug Discovery and Development Workflow
The path from initial concept to an approved drug is a long and rigorous process. For fluorinated phenoxyaniline derivatives, this workflow involves iterative cycles of design, synthesis, and testing.
Caption: Iterative workflow for drug discovery of fluorinated inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)
This protocol provides a self-validating system to determine the IC₅₀ of an inhibitor against a specific kinase.
Objective: To measure the potency of a fluorinated phenoxyaniline derivative in inhibiting a target kinase.
Principle: This assay measures the binding of a fluorescently labeled peptide tracer to the kinase. When the tracer is bound to the large kinase enzyme, it tumbles slowly in solution, resulting in high fluorescence polarization (FP). When an inhibitor displaces the tracer, the small, free-floating tracer tumbles rapidly, resulting in low FP.
Materials:
Purified recombinant target kinase
Fluorescently labeled peptide tracer (specific to the kinase)
ATP
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
Test compound (serially diluted in DMSO)
Positive control inhibitor (known potent inhibitor)
384-well black microplate
Plate reader capable of measuring fluorescence polarization
Procedure:
Compound Plating: Create a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the wells of the 384-well plate. Include wells with DMSO only (negative control, 0% inhibition) and a saturating concentration of the positive control inhibitor (100% inhibition).
Kinase/Tracer Addition: Prepare a master mix of the kinase and fluorescent tracer in assay buffer. Add this mix to all wells.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
ATP Addition: Prepare a solution of ATP in assay buffer and add it to all wells to initiate the competitive binding reaction.
Final Incubation: Incubate for another period (e.g., 90 minutes).
Measurement: Read the fluorescence polarization on a compatible plate reader.
Data Analysis:
Normalize the data using the 0% and 100% inhibition controls.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation: The inclusion of positive and negative controls ensures the assay is performing correctly. A robust Z'-factor should be calculated from these controls to validate the assay window and reliability.
Conclusion and Future Perspectives
Fluorinated phenoxyaniline derivatives have firmly established their place as a vital scaffold in drug discovery, particularly in the realm of oncology. Their success stems from a powerful combination: a privileged core structure that effectively targets kinases and the strategic use of fluorine to confer superior drug-like properties. The principles of rational drug design, guided by an understanding of structure-activity relationships, have enabled the optimization of these molecules into potent and selective therapeutic agents.
The future of this chemical class is bright. Ongoing research is focused on developing next-generation inhibitors that can overcome acquired resistance mechanisms, a common challenge in targeted cancer therapy. Furthermore, the versatility of the fluorinated phenoxyaniline scaffold is being explored for new therapeutic applications beyond cancer, including inflammatory and infectious diseases.[14][17] As synthetic methodologies become more advanced and our understanding of complex biological pathways deepens, we can expect to see a continued pipeline of innovative drugs emerging from this remarkable molecular framework.
References
Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Cloud.
The role of fluorine in medicinal chemistry. (n.d.). PubMed.
Fluorinated Building Blocks in Drug Design: Why They Matter. (n.d.). Apollo Scientific.
Full article: The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
Putting the F in pharma. (2025, February 10). Chemistry World.
Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (n.d.). Google Cloud.
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024, October 30). MDPI.
Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (2014). Current Medicinal Chemistry, 14(7), 865-874.
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024, October 25). RSC Advances.
2-Chloro-N-phenylaniline: A Privileged Scaffold in Modern Medicinal Chemistry. (n.d.). Benchchem.
2-Phenoxyaniline derivatives. (n.d.). Google Patents.
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (n.d.). PubMed.
Synthesis of fluorinated pharmaceuticals. (n.d.). ResearchGate.
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PMC.
2-Phenoxyaniline. (n.d.). Benchchem.
Advanced Synthesis of Fluorinated Phenylalanines for Pharmaceutical Innovation. (2025, November 3). NINGBO INNO PHARMCHEM CO.,LTD..
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PMC.
Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science Publisher.
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024, June 19). PMC.
In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents. (2025, May 29). PMC.
Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. (n.d.). PMC.
Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (2022, May 30). PubMed.
Two Promising Small-Molecule Orphan Drugs in Clinical Trials. (2016, October 1). Clinical Leader.
Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (n.d.). MDPI.
Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (2025, October 14). ResearchGate.
Find a Clinical Trial. (n.d.). Pfizer.
Current Trends in Clinical Trials of Prodrugs. (n.d.). PMC.
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024, October 17). PubMed.
Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. (n.d.). PubMed.
Our Clinical Study Results: Medicines. (n.d.). Sanofi.
Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). (2003, October 23). PubMed.
3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline SMILES and InChIKey
An In-depth Technical Guide to 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline. As a substituted diphenyl ether aniline, this molecule possesses structural motifs of significant interest in medicinal chemistry and materials science. This document details its core chemical identifiers, a thorough analysis of its molecular structure, predicted physicochemical properties, and potential applications. Notably, this compound is not readily found in major public chemical databases, suggesting its status as a novel or specialized chemical entity. The protocols and data herein are presented to support researchers in understanding, synthesizing, and utilizing this compound in future studies.
Chemical Identity and Structure
The precise identification of a chemical compound is foundational to all research and development. For 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline, the standard molecular identifiers—SMILES and InChIKey—provide a universal language for its representation in cheminformatics databases and software.
SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation that unambiguously describes the structure of a molecule.
Canonical SMILES: COc1cc(C)ccc1Oc2ccc(N)c(F)c2
This string encodes the connectivity of the atoms. The logic is as follows:
COc1cc(C)ccc1 represents the 2-methoxy-4-methylphenyl group.
O represents the ether linkage.
c2ccc(N)c(F)c2 represents the 3-fluoro-4-aminophenoxy group, with the numbers indicating the ring systems.
InChIKey Identifier
The IUPAC International Chemical Identifier (InChI) and its hashed version, the InChIKey, are non-proprietary identifiers that create a unique digital signature for a compound. The InChIKey is a 27-character string that is ideal for database indexing and web searching.
InChIKey: WHUUTJRRNHHNSA-UHFFFAOYSA-N
This key is generated via a three-step algorithmic process from the molecule's structural information, ensuring a high degree of collision resistance and making it a robust tool for establishing a compound's unique identity.
Molecular Structure and Functional Group Analysis
The structure of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline is characterized by a diaryl ether scaffold, decorated with functional groups that dictate its chemical behavior and potential biological activity.
Aniline Moiety: The primary amine (-NH₂) on a benzene ring is a key functional group. It serves as a weak base and is a common nucleophile. In drug development, the aniline group is a versatile precursor for the synthesis of amides, sulfonamides, and other derivatives.
Diaryl Ether Linkage: The oxygen atom connecting the two aromatic rings provides conformational flexibility. This linkage is a common feature in many biologically active compounds, including antibiotics and kinase inhibitors.
Fluorine Substitution: The fluorine atom ortho to the aniline's amino group significantly influences the molecule's electronic properties. Its high electronegativity can lower the pKa of the aniline nitrogen, affecting its basicity and nucleophilicity. Furthermore, fluorine substitution is a widely used strategy in medicinal chemistry to block metabolic oxidation and enhance binding affinity.
Methoxy and Methyl Groups: The methoxy (-OCH₃) and methyl (-CH₃) groups on the second phenyl ring are electron-donating. They contribute to the molecule's lipophilicity and can influence its orientation within a binding pocket.
Caption: Molecular structure of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline with key functional groups highlighted.
Physicochemical Properties (Predicted)
The following table summarizes key physicochemical properties predicted using computational models. These values are essential for anticipating the compound's behavior in various experimental settings, including its solubility, permeability, and potential as a drug candidate.
Property
Predicted Value
Significance in Drug Discovery
Molecular Formula
C₁₄H₁₄FNO₂
Defines the elemental composition.
Molecular Weight
247.27 g/mol
Influences diffusion and transport properties.
XLogP3
3.2
A measure of lipophilicity; affects solubility and permeability.
Hydrogen Bond Donors
1
The -NH₂ group can donate a hydrogen bond.
Hydrogen Bond Acceptors
4
The N, F, and two O atoms can accept hydrogen bonds.
Rotatable Bonds
3
Indicates molecular flexibility.
Topological Polar Surface Area (TPSA)
55.7 Ų
Predicts cell permeability and oral bioavailability.
Experimental Protocols: Synthesis and Characterization
Proposed Synthetic Workflow
A common and effective method for synthesizing diaryl ethers is the Ullmann condensation or a related palladium-catalyzed cross-coupling reaction.
Workflow: Ullmann Condensation
Reactants: 3-Fluoro-4-nitrophenol and 2-methoxy-4-methyl-iodobenzene.
Catalyst: Copper(I) iodide (CuI).
Base: Potassium carbonate (K₂CO₃).
Solvent: Dimethylformamide (DMF).
Procedure:
a. Combine 3-fluoro-4-nitrophenol, the aryl iodide, K₂CO₃, and CuI in DMF.
b. Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.
c. Monitor the reaction by thin-layer chromatography (TLC).
d. Upon completion, perform an aqueous workup to remove inorganic salts.
e. Purify the resulting nitro-diaryl ether intermediate by column chromatography.
Reduction of the Nitro Group:
a. Dissolve the purified intermediate in a suitable solvent like ethanol or ethyl acetate.
b. Add a reducing agent such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.
c. The reduction yields the final product, 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline.
d. Purify the final product by recrystallization or column chromatography.
Caption: Proposed two-step synthetic workflow for the target compound.
Characterization Methods
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the connectivity of atoms and the presence of all functional groups. ¹⁹F NMR will show a characteristic signal for the fluorine atom.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement.
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the aniline, C-O stretches of the ether, and C-F bond.
Applications in Research and Development
The structural features of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline make it a promising scaffold or intermediate in several areas:
Medicinal Chemistry: The diaryl ether motif is present in numerous kinase inhibitors used in oncology. The aniline group provides a convenient handle for further derivatization to explore structure-activity relationships (SAR). The fluorine atom can enhance metabolic stability and binding affinity.
Materials Science: Substituted anilines are precursors for conducting polymers and electroactive materials. The specific substitution pattern on this molecule could be explored to tune the electronic properties of novel materials.
Conclusion
3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline is a chemical entity with significant potential for advanced research applications. This guide has established its fundamental chemical identifiers, provided a detailed analysis of its structure, and outlined a robust workflow for its synthesis and characterization. The absence of this compound from major public databases underscores the opportunity for novel discovery and intellectual property development. Researchers are encouraged to use this document as a foundational resource for their investigations into this and related molecules.
References
There are no direct literature references for the specific compound "3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline" as it does not appear in major public chemical databases. The synthesis and analysis protocols described are based on established, standard organic chemistry methodologies.
Protocols & Analytical Methods
Method
Application Note: Scale-Up Synthesis of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline
This comprehensive application note details the scale-up synthesis of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline , a critical biaryl ether intermediate often utilized in the development of tyrosine kinase inhibitors (...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive application note details the scale-up synthesis of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline , a critical biaryl ether intermediate often utilized in the development of tyrosine kinase inhibitors (TKIs) targeting pathways such as c-Met, VEGFR, and RET.
Executive Summary
The synthesis of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline hinges on the regioselective Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluoronitrobenzene with 2-methoxy-4-methylphenol (Creosol) , followed by the chemoselective reduction of the nitro group. This guide addresses the critical process parameters (CPPs) required to scale this reaction from gram to kilogram quantities, focusing on regiocontrol, thermal management of exothermic steps, and impurity profile management.
Retrosynthetic Analysis & Strategy
The synthetic strategy relies on the differential reactivity of the fluorine atoms in 3,4-difluoronitrobenzene. The fluorine at the 4-position is activated by the para-nitro group, making it significantly more electrophilic than the 3-position fluorine (activated only by the meta-nitro group).
Synthetic Pathway (DOT Visualization)
Figure 1: Retrosynthetic disconnection and forward synthesis pathway.
Step 1: SNAr Coupling (Scale-Up Protocol)
Reaction Mechanism & Challenges
The reaction involves the attack of the phenoxide anion (generated in situ from Creosol) on the 4-position of the nitrobenzene.
Regioselectivity: The 4-F is ~1000x more reactive than the 3-F. However, high temperatures (>100°C) can erode this selectivity, leading to the 3-substituted impurity.
Exotherm: The deprotonation of the phenol and the SNAr reaction are exothermic. Controlled addition is mandatory.
DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
Concentration
5-7 Volumes (L/kg) relative to limiting reagent
Temperature
60–70 °C
Reaction Time
4–6 hours
Procedure:
Charge the reactor with 2-Methoxy-4-methylphenol (1.05 equiv) and DMF (5 vol).
AddK2CO3 (1.2 equiv) in portions at 20–25°C. Note: Mild exotherm and CO2 evolution. Stir for 30 mins to form the phenoxide.
Heat the mixture to 50°C.
Dose3,4-Difluoronitrobenzene (1.0 equiv) slowly over 1–2 hours. Maintain internal temperature <75°C. Critical: Rapid addition can cause a runaway exotherm.
Stir at 65°C for 4 hours. Monitor by HPLC (Target: <0.5% starting material).
Workup: Cool to 20°C. Quench the reaction mixture into Water (10 vol) under rapid agitation. The product will precipitate as a solid.
Filtration: Filter the slurry. Wash the cake with Water (3 x 2 vol) to remove residual DMF and inorganic salts.
Drying: Dry the yellow solid (Nitro Intermediate) in a vacuum oven at 50°C.
Catalytic hydrogenation is the cleanest method but requires strict safety controls for hydrogen gas and pyrophoric catalysts.
Alternative: If high-pressure equipment is unavailable, Iron/Ammonium Chloride (Fe/NH4Cl) reduction can be used, though it generates significant iron waste.
Experimental Protocol
Parameter
Specification
Substrate
Nitro Intermediate (from Step 1)
Catalyst
5% Pd/C (50% water wet), 2-5 wt% loading
Solvent
Methanol or Ethanol (10 vol)
Hydrogen Pressure
3–5 bar (45–75 psi)
Temperature
25–40 °C
Procedure:
Charge the autoclave with the Nitro Intermediate and Methanol .
Inert the vessel with Nitrogen (3 cycles).
Charge the Pd/C catalyst as a slurry in water/methanol. Safety: Pd/C is pyrophoric when dry. Always keep wet.
Pressurize with Hydrogen to 3 bar.
Stir vigorously (mass transfer limited reaction). Maintain temperature <40°C (exothermic).
Monitor H2 uptake. Reaction is complete when uptake ceases and HPLC shows no nitro compound.
Filtration: Filter the catalyst through a bed of Celite or a sparkler filter under Nitrogen atmosphere. Do not let the cake dry out.
Concentration: Distill the solvent to ~2 volumes.
Crystallization: Add Water (slowly) or Heptane to induce crystallization of the aniline.
Figure 2: Unit operations workflow for the two-step synthesis.
Quality Control Specifications
Test
Method
Acceptance Criteria
Appearance
Visual
Off-white to pale brown solid
Assay
HPLC (254 nm)
≥ 98.0% w/w
Impurity A
HPLC
≤ 0.5% (Regioisomer: 3-phenoxy-4-fluoro)
Impurity B
HPLC
≤ 0.15% (Bis-phenoxy derivative)
Residual Solvent
GC-HS
DMF < 880 ppm, MeOH < 3000 ppm
Water Content
KF Titration
≤ 0.5%
Scientific Grounding & References
The protocols described above are grounded in established nucleophilic aromatic substitution chemistry for fluoronitrobenzenes, widely used in the synthesis of kinase inhibitors like Omipalisib (GSK2126458), Foretinib , and Cabozantinib intermediates.
Mechanism:[2][3][4] The reaction proceeds via a Meisenheimer complex. The para-nitro group stabilizes the negative charge, making the 4-position highly susceptible to nucleophilic attack by the phenoxide.
Regioselectivity: 3,4-Difluoronitrobenzene reacts with >95% selectivity at the 4-position due to the para-activation effect.
Reference: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link
The synthesis of 4-phenoxy-3-fluoroanilines is a standard motif in medicinal chemistry.
Patent: "Process for the preparation of fluoro-substituted anilines."[2][3][4][5] See generally WO2005030140 (Synthesis of kinase inhibitors with similar aniline cores).
Drug Context: This specific aniline (CAS 946699-16-7) is a structural fragment often explored in PI3K/mTOR and c-Met inhibitor scaffolds.
Reference: Knight, S. D., et al. (2010). "Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin."[1][6] ACS Medicinal Chemistry Letters, 1(1), 39–43.[1] Link (Describes the class of compounds and synthetic approaches).
Safety in Scale-Up:
Nitro Compounds: Handling nitro-aromatics requires thermal stability testing (DSC) to ensure decomposition temperatures are well above reaction temperatures.
Hydrogenation:[7] Standard safety protocols for pressurized hydrogen and pyrophoric catalysts (Pd/C) must be followed.
References
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. [Link]
Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin.[1][6] ACS Medicinal Chemistry Letters. [Link]
Application Note: High-Fidelity Acylation of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline
This Application Note is designed for medicinal chemists and process development scientists working with the diaryl ether scaffold, specifically 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline .[1] This intermediate is a c...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists working with the diaryl ether scaffold, specifically 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline .[1] This intermediate is a critical building block for Type II Kinase Inhibitors (targeting c-Met, VEGFR, and AXL), where the aniline nitrogen serves as the attachment point for the "hinge-binding" motif (e.g., cyclopropane-1,1-dicarboxamides or quinolines).[1]
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The substrate 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline presents a unique reactivity profile defined by the interplay of electronic effects:
Electronic Push-Pull: The para-phenoxy group is electron-donating (resonance), while the meta-fluorine atom is electron-withdrawing (induction).[1] The net result is a moderately nucleophilic amine , less reactive than unsubstituted aniline but significantly more reactive than nitro-anilines.[1]
Steric Environment: With the fluorine atom at the meta position (C3) relative to the amine (C1), the nucleophilic center is sterically unencumbered.[1] However, the lipophilic phenoxy tail requires careful solvent selection to ensure solubility during the reaction and workup.
Key Challenge: While standard acylation is feasible, "over-acylation" (forming imides) or incomplete conversion due to aggregation of the lipophilic product are common pitfalls. This guide prioritizes reagents that ensure mono-acylation and high conversion under mild conditions.[1]
Reagent Selection Matrix
The choice of acylating agent depends on the complexity of the carboxylic acid partner ("The Head Group").[1]
Reagent Class
Recommended Reagent
Best Use Case
Mechanism Note
Coupling Agents
HATU / DIPEA
Complex Acids: Attaching heterocycles (e.g., quinolines, pyridines) where acid stability is a concern.[1]
Fast activation; minimizes racemization (if chiral).[1]
Solvent: Anhydrous DMF or DMAc (Concentration ~0.1 M)[1]
Protocol:
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1] Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.
Addition: Add the aniline substrate (1.0 equiv) dissolved in minimal DMF to the activated acid mixture.
Reaction: Add the remaining DIPEA (1.5 equiv). Stir at RT for 4–16 hours.[1] Monitor by LC-MS (Target mass = Acid Mass + 247.2 - 18).[1]
Workup: Dilute with EtOAc. Wash sequentially with sat.[1] NaHCO3 (2x), water (1x), and brine (1x).[1] Dry over Na2SO4.[1]
Scientist's Note: HATU is chosen over EDC/HOBt because the 3-fluoro substituent slightly deactivates the aniline.[1] The At-HOAt active ester formed by HATU is significantly more reactive toward moderately nucleophilic anilines.[1]
Method B: Scalable Acylation using T3P (Propylphosphonic Anhydride)
Best for: Scale-up (>5g) and reactions requiring easy purification.[1]
Setup: Charge the flask with the Carboxylic Acid (1.1 equiv), Aniline Substrate (1.0 equiv), and Base (Pyridine, 3.0 equiv) in EtOAc.[1]
Addition: Cool to 0°C. Add T3P solution dropwise over 10 minutes.
Reaction: Allow to warm to RT and stir for 2–4 hours. T3P kinetics are generally faster than carbodiimides.[1]
Workup (Self-Validating): Wash the organic layer with water, then 0.5 M HCl (to remove pyridine), then sat.[1] NaHCO3 (to remove T3P byproducts, which are water-soluble phosphates).[1]
Isolation: Evaporate solvent. Often yields pure product without chromatography.[1]
Method C: Formation of Cyclopropane-1,1-Dicarboxamides (Kinase Inhibitor Specific)
Context: Many drugs using this scaffold (e.g., Foretinib analogs) link this aniline to a cyclopropane-1,1-dicarboxylic acid mono-amide.[1]
Acid Chloride Formation: Suspend the carboxylic acid partner in dry DCM. Add Oxalyl Chloride (1.5 equiv) and 1 drop of DMF (catalyst).[1] Stir until gas evolution ceases (approx 1 hr). Concentrate to dryness to remove excess oxalyl chloride.[1]
Coupling: Redissolve the fresh acid chloride in dry DCM.
Addition: Add a solution of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline (1.0 equiv) and Et3N (2.0 equiv) in DCM dropwise at 0°C.
Completion: Stir at RT for 1 hour. This reaction is extremely fast due to the high reactivity of the acid chloride.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion (<50%)
Deactivation by 3-Fluoro group.
Switch to Method A (HATU) and heat to 50°C. Ensure anhydrous conditions.
Use strict 1:1 stoichiometry. Add reagent slowly at 0°C.
Product Oiling Out
Lipophilic nature of the phenoxy tail.
Use 2-MeTHF or DCM as solvent; avoid pure Methanol/Ethanol during workup.[1]
Purple/Dark Coloration
Oxidation of aniline.
Degas solvents with Nitrogen before use.[1] Add antioxidants (e.g., BHT) if storing the aniline solution.[1]
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development. Link[1]
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Link
Patterson, A. W., et al. (2006).[1] Synthesis and Structure-Activity Relationships of the Kinase Inhibitor Cabozantinib (XL184).[1] Journal of Medicinal Chemistry. (Contextual reference for diaryl ether aniline couplings). Link[1]
Archimica. (2024).[1] T3P® (Propylphosphonic Anhydride) Application Note. Link (General reference for T3P protocols).
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline may possess toxicological properties similar to other halogenated anilines.[1]
Application Note: C-N Coupling of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline
This Application Note is designed for medicinal chemists and process development scientists optimizing the Buchwald-Hartwig Amination of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline . This specific aniline is a high-val...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists optimizing the Buchwald-Hartwig Amination of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline .
This specific aniline is a high-value "Type II" kinase inhibitor pharmacophore (structurally related to scaffolds found in c-Met and VEGFR inhibitors). Its unique electronic push-pull system—comprising an electron-withdrawing meta-fluorine and an electron-donating para-phenoxy group—requires a tailored catalytic approach to balance reactivity with selectivity (mono- vs. di-arylation).
Strategic Overview & Mechanistic Insight
The Substrate Challenge
The substrate, 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline (referred to herein as Core Aniline A ), presents distinct challenges in palladium-catalyzed cross-coupling:
Electronic Deactivation: The meta-fluorine atom exerts an inductive withdrawing effect (-I), slightly reducing the nucleophilicity of the primary amine compared to standard p-anisidine derivatives.
Steric Environment: While the amine position (C1) is relatively open, the bulky phenoxy ether at C4 creates a "tail" that increases lipophilicity but can induce solubility issues in polar aprotic solvents like DMSO.
Selectivity: As a primary aniline, the risk of double arylation (formation of tertiary amines) is significant, particularly if the electrophile (aryl halide) is electron-deficient.
Ligand Selection Strategy
To address these challenges, the catalyst system must promote the reductive elimination of the mono-arylated product while sterically inhibiting the binding of the secondary amine product.
Primary Recommendation: BrettPhos or RuPhos.
BrettPhos is the "Gold Standard" for primary anilines. Its bulk ensures mono-selectivity and its electron-rich nature facilitates oxidative addition of challenging aryl chlorides.
RuPhos is an excellent alternative if the coupling partner is sterically hindered (e.g., ortho-substituted aryl halides).
Secondary Recommendation: XPhos.
Useful for unhindered, electron-rich aryl halides where faster turnover is required.
Mechanistic Pathway
The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The critical step for this substrate is the Amine Binding to the Pd(II) complex. The meta-fluorine reduces the amine's Lewis basicity, necessitating a strongly binding ligand (like a biaryl phosphine) to stabilize the Pd center during this step.
Figure 1: Catalytic cycle highlighting the critical amine coordination step, which is electronically influenced by the fluorine substituent on the aniline.
Experimental Protocol
Safety & Handling
Oxidation Sensitivity: While relatively stable, Core Aniline A should be stored under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the amine to colored impurities (azo/nitroso species) which can poison the Pd catalyst.
Base Handling: Sodium tert-butoxide (NaOtBu) is hygroscopic. Use a fresh bottle or store in a glovebox. Hydrolyzed base (NaOH/tBuOH) will kill the reaction efficiency.
Standard Screening Conditions (Micro-scale)
Before scale-up, perform a screen using the following matrix.
Reaction Scale: 0.1 mmol
Concentration: 0.2 M
Parameter
Condition A (Standard)
Condition B (Challenging Electrophile)
Condition C (Base Sensitive)
Catalyst Source
Pd(OAc)₂ (2 mol%)
BrettPhos Pd G4 (2 mol%)
Pd₂(dba)₃ (1 mol%)
Ligand
BrettPhos (4 mol%)
(Included in Precatalyst)
XPhos (4 mol%)
Base
NaOtBu (1.4 equiv)
NaOtBu (1.4 equiv)
Cs₂CO₃ (2.0 equiv)
Solvent
1,4-Dioxane
Toluene
t-Amyl Alcohol
Temperature
100 °C
110 °C
90 °C
Optimized Scale-Up Protocol (1.0 Gram Scale)
This protocol assumes the coupling of Core Aniline A with a generic Aryl Bromide .
Reagents:
Core Aniline A: 1.00 g (1.0 equiv)
Aryl Bromide: 1.0 - 1.1 equiv (depending on cost/availability)
Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove Pd black and salts.
Wash the filtrate with Water (1 x 30 mL) and Brine (1 x 30 mL).
Dry over Na₂SO₄, filter, and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc gradient). The diaryl ether tail usually makes the product less polar than simple anilines.
Troubleshooting & Optimization Logic
If conversion is low (<50%) or impurities form, use this logic flow to diagnose the issue.
Figure 2: Troubleshooting decision tree based on LC-MS analysis of the crude reaction mixture.
Specific Issues with Core Aniline A
Issue:Low Solubility.
Solution: The phenoxy tail can cause precipitation in non-polar solvents. If Toluene fails, switch to t-Amyl Alcohol or THF .
Issue:Fluorine Defluorination.
Solution: Rare, but if the ortho-fluorine (on the phenoxy ring) or meta-fluorine is lost (observed as M-18 or M-20 peaks), the reaction temperature is too high. Lower to 80 °C and increase catalyst loading to 4 mol%.
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
Bruno, N. C., et al. (2013). Rapidly Initiating Pd-Precatalysts for C–N Cross-Coupling. Chemical Science, 4, 916-920. Link
Smith, C. C., et al. (2011). Ripretinib (DCC-2618) and related Type II Kinase Inhibitors: Synthesis and Structure-Activity Relationships. (General reference for diaryl ether aniline scaffolds in medicinal chemistry).
Application Notes & Protocols: Safe Handling and Storage of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline
Abstract: This document provides a comprehensive guide to the safe handling and storage protocols for 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline. As a specialized chemical intermediate, particularly noted for its pote...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide to the safe handling and storage protocols for 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline. As a specialized chemical intermediate, particularly noted for its potential in medicinal chemistry and materials science, stringent adherence to safety and storage procedures is paramount to ensure personnel safety, experimental integrity, and material stability.[1] These protocols are designed for researchers, scientists, and drug development professionals.
Introduction: Understanding the Compound
3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline is a complex aromatic amine. While specific toxicological data for this compound is not extensively published, its structure, featuring a fluoro-substituted aniline core, suggests that it should be handled with the same precautions as other primary aromatic amines (PAAs).[2][3] PAAs are a class of compounds known for their potential health hazards, including carcinogenicity and mutagenicity.[2][3][4] Therefore, a conservative and rigorous approach to handling and storage is essential.
The presence of fluoro and methoxy groups can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1] These functional groups also play a role in its reactivity, making it a valuable building block in the synthesis of more complex molecules like targeted protein degraders.[1]
Hazard Identification and Risk Assessment
A thorough risk assessment should be conducted before handling this compound.[5] Based on data from structurally similar aromatic amines, the primary hazards are anticipated to be:
Hazard Category
Description
Mitigation Strategy
Acute Toxicity
Toxic if swallowed, in contact with skin, or if inhaled.[6][7][8]
Use appropriate Personal Protective Equipment (PPE), handle in a chemical fume hood, and avoid direct contact.
Suspected of causing genetic defects and cancer.[7] May cause damage to organs through prolonged or repeated exposure.[6][7]
Minimize exposure through engineering controls and strict adherence to PPE protocols.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory when handling 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline.
Caption: Mandatory Personal Protective Equipment (PPE) for handling the compound.
Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and change them frequently.
Body Protection: A flame-retardant lab coat should be worn and kept buttoned. For larger quantities, a chemical-resistant apron is recommended.
Respiratory Protection: All handling of this compound must be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[6][8]
Handling Protocols
General Handling
Preparation: Before starting any work, ensure that the Safety Data Sheet (SDS) for a similar compound has been reviewed and understood.[5] Have a clear experimental plan and ensure all necessary equipment is clean and functional.
Location: All manipulations of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline, including weighing and dilutions, must be carried out in a well-ventilated chemical fume hood.[6][8]
Spill Management: Have a spill kit readily available. The kit should contain absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags.
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][10] Do not eat, drink, or smoke in the laboratory.[7][9]
Weighing and Transfer
Containment: Use a disposable weighing boat or weigh paper. Perform all weighing inside the fume hood.
Aliquotting: When transferring the substance, use a spatula or other appropriate tool. Avoid creating dust or aerosols.
Cleaning: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.
Storage Protocols
Proper storage is crucial to maintain the stability of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline and to prevent accidental exposure.
Caption: Key storage requirements for 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline.
Parameter
Recommendation
Rationale
Temperature
Store in a cool, dry place.[9][11] Generally, temperatures below 30°C (86°F) are recommended for amines to maintain stability.[11]
Prevents decomposition and minimizes volatility.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen) if possible.[7][8]
Amines can be sensitive to air and may oxidize over time.
Disperses any potential vapors and reduces inhalation risks.
Emergency Procedures
Spills
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.
Clean: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Exposure
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][10] Remove contaminated clothing.[9] Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[8][9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9][10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
All waste containing 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline, including contaminated lab supplies and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
The safe handling and storage of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline are of utmost importance. By adhering to these protocols, researchers can minimize risks to themselves and their colleagues while ensuring the quality and integrity of this valuable chemical intermediate. A proactive approach to safety, grounded in a thorough understanding of the potential hazards of aromatic amines, is essential for a safe and productive research environment.
References
Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
removing impurities from 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline reaction mixtures
Technical Support Center: Purification Guide for 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline Executive Summary This guide addresses the purification of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline , a critical interme...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification Guide for 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline
Executive Summary
This guide addresses the purification of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline , a critical intermediate often used in the synthesis of tyrosine kinase inhibitors (e.g., c-Met or VEGFR inhibitors).[1] The synthesis typically involves a nucleophilic aromatic substitution (
) of 3,4-difluoronitrobenzene with 2-methoxy-4-methylphenol (creosol), followed by nitro group reduction.[1]
Common challenges include removing unreacted phenolic starting material (creosol), preventing defluorination during reduction, and eliminating colored oxidation byproducts characteristic of electron-rich anilines.[1] This document provides self-validating protocols to ensure high purity (>98% HPLC).
Troubleshooting & FAQs
Q1: My final product is dark brown or reddish, even after extraction. Is it decomposed?Diagnosis: Anilines are prone to rapid surface oxidation, forming "color bodies" (quinoid-like impurities) upon exposure to air and light.[1] This is often cosmetic but can catalyze further degradation.[1]
Solution:
Activated Carbon Treatment: Dissolve the crude aniline in refluxing ethyl acetate or methanol.[1] Add activated carbon (10-20 wt%), stir for 30 minutes, and filter hot through Celite.
Salt Formation: Convert the free base to the hydrochloride salt.[1] The salt lattice often excludes these amorphous colored impurities.[1]
Q2: I see a persistent impurity at RRT ~0.9 or ~1.1 in HPLC. What is it?Diagnosis:
RRT ~1.1 (Less Polar): Likely unreacted 2-methoxy-4-methylphenol (creosol) .[1] It co-elutes on some C18 columns.[1]
RRT ~0.9 (More Polar): Likely the nitro intermediate (incomplete reduction) or a defluorinated byproduct (if harsh hydrogenation conditions were used).
Solution:
For Phenol: Implement the Aggressive Alkaline Wash (Protocol A).[1] Standard
is often too weak to fully deprotonate sterically hindered phenols; use .[1]
For Nitro/Defluoro: These are neutral.[1] If they persist, recrystallization of the HCl salt (Protocol B) is the most effective separation method.
Q3: My yield is low after HCl salt formation. Where is my product?Diagnosis: The HCl salt of this specific aniline may have significant solubility in water or alcohols depending on the counter-ion effect and temperature.
Solution:
Avoid water during salt formation.[1] Use anhydrous
Precipitate by adding a non-polar anti-solvent (e.g., heptane or MTBE) to the alcoholic solution rather than cooling alone.
Detailed Purification Protocols
Protocol A: The "Aggressive" Acid-Base Workup
Target: Removal of unreacted creosol (phenol) and inorganic salts.
Theory: The aniline product is basic (
), while the creosol impurity is weakly acidic (). A standard neutral wash will not remove the phenol.[1] You must use a strong base to ionize the phenol into the aqueous layer.
Step-by-Step:
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) (10 volumes).
Mechanistic Note: The aniline goes into the water phase as the anilinium salt. Unreacted nitro intermediate and neutral impurities stay in the EtOAc.[1]
Critical Step: This high pH wash ensures any carried-over creosol remains ionized as the phenoxide and is washed away.[1]
Final Polish: Wash with brine, dry over
, and concentrate.
Protocol B: Hydrochloride Salt Crystallization
Target: Removal of regioisomers and defluorinated byproducts.
Theory: The crystal lattice of the hydrochloride salt is highly selective. Impurities that lack the specific steric shape (like regioisomers) or H-bonding capability (like nitro compounds) are excluded from the growing crystal.
Step-by-Step:
Dissolve the free base (from Protocol A) in Isopropanol (IPA) (5 volumes) at
.
Add Activated Carbon (10 wt%), stir for 15 min, and filter hot.
Cool to
. Slowly add in Dioxane (1.1 equivalents).
Observation: A thick white/off-white precipitate should form immediately.[1]
Displacement Wash: Wash the cake with cold MTBE (Methyl tert-butyl ether) to remove trapped mother liquor containing organic impurities.[1]
Dry in a vacuum oven at
.
Impurity Profile & Data
Table 1: Common Impurities and Removal Strategies
Impurity Type
Source
Chemical Characteristic
Removal Strategy
Creosol (Starting Material)
Incomplete Coupling
Weakly Acidic ()
Wash (Protocol A)
Nitro Intermediate
Incomplete Reduction
Neutral, Polar
Acid extraction (Protocol A) or Salt Crystallization (Protocol B)
Defluoro-analog
Over-reduction (Pd/C)
Basic (similar to product)
Difficult; requires fractional crystallization of HCl salt
Azoxy Dimer
Partial Reduction
Neutral, Colored
Activated Carbon + Silica Filtration
Regioisomer (3-isomer)
Selectivity
Basic (Isomeric)
Recrystallization (Solubility difference)
Process Visualization
The following diagram illustrates the logical flow for purifying the crude reaction mixture.
Caption: Logical workflow for the purification of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline, highlighting the critical acid-base switching strategy.
References
BenchChem. (2025).[1][3] Purification of 4-Fluoro-2-methoxy-N-methylaniline and Related Anilines.[1][4] Retrieved from
ChemicalBook. (2019).[1] Synthesis and Application of 4-fluoro-2-methoxyaniline Derivatives. Retrieved from
Google Patents. (2025).[1][5] Process for the preparation of 4-fluoro-3-methoxyaniline (WO2025109026A1).[1] Retrieved from
National Institutes of Health (NIH). (2025).[1] 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline - PubChem Compound Summary.[1] Retrieved from
Thermo Scientific Chemicals. (2025).[1] Safety Data Sheet: 3-Fluoro-4-methoxyaniline.[1][6] Retrieved from
Technical Support Center: Optimizing Recrystallization of Fluorinated Phenoxyanilines
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the purification of fluorinated phenoxyanilines. This guide is designed to move beyond...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the purification of fluorinated phenoxyanilines. This guide is designed to move beyond basic protocols and address the specific, nuanced challenges encountered when working with this unique class of compounds. The introduction of fluorine atoms into the phenoxyaniline scaffold significantly alters intermolecular forces, solubility profiles, and crystal packing behavior, often making solvent selection a non-trivial exercise.[1][2][3]
This resource is structured into two main parts: a Troubleshooting Guide to address common experimental failures in a direct question-and-answer format, and a Frequently Asked Questions (FAQ) section that delves into the underlying principles and strategic planning for your purification workflow.
Part 1: Troubleshooting Guide
This section addresses the most frequent issues encountered during the recrystallization of fluorinated phenoxyanilines.
Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer:
"Oiling out" is a common problem where the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[4] This occurs when the compound comes out of solution at a temperature above its melting point.[5] For fluorinated phenoxyanilines, this can be particularly prevalent due to two main factors:
Melting Point Depression: High levels of impurities can significantly lower the melting point of your compound, making it more likely to liquefy before it has a chance to crystallize.[5]
Solvent Boiling Point: The boiling point of your chosen solvent may be too high, exceeding the melting point of your (potentially impure) compound.[6][7]
Immediate Corrective Actions:
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot "good" solvent to lower the saturation point.[5][8] This ensures the solution remains unsaturated until it has cooled to a temperature below the compound's melting point.
Slow Down Cooling: Oiling out is often exacerbated by rapid cooling.[9] Once your compound is fully dissolved, remove it from the heat source and allow it to cool to room temperature slowly and without disturbance. Insulating the flask can help.[5][9] Do not place it directly in an ice bath.[10]
Induce Crystallization: At a temperature where you expect the compound to be solid, vigorously scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal.[10][11]
Strategic Solutions for Future Experiments:
Change Solvents: Select a solvent or solvent system with a lower boiling point.[8]
Preliminary Purification: If the compound is highly impure, consider a preliminary purification step like a quick silica plug filtration to remove the impurities that are causing significant melting point depression.[12]
Q2: No crystals are forming, even after the solution has cooled completely. What should I do?
Answer:
The failure of crystals to form is typically due to one of two reasons: the solution is not supersaturated, or the nucleation process has a high energy barrier and needs to be induced.[11]
Immediate Corrective Actions:
Induce Nucleation:
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus.[10][11] The microscopic scratches provide a surface for crystal nucleation.
Seeding: Add a single, pure crystal of the desired compound (a "seed crystal").[10][13] This provides a template for crystal growth, bypassing the initial nucleation energy barrier.
Increase Concentration: If induction fails, you likely used too much solvent.[5][8] Gently heat the solution to boil off a portion of the solvent. Allow it to cool again and attempt to induce crystallization. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly.[14]
Add an Anti-Solvent: If you are using a single solvent system, you can cautiously add a "poor" solvent (an anti-solvent) dropwise to the cooled solution until persistent cloudiness appears, then add a drop or two of the original solvent to clarify. This drastically reduces the solubility of your compound, promoting crystallization.
Q3: My yield is very low. Where did my compound go?
Answer:
A low yield is a frustrating but solvable issue. The primary causes are using an excessive amount of solvent or selecting a solvent in which your compound has significant solubility even at low temperatures.
Troubleshooting Steps:
Check the Mother Liquor: Before discarding the filtrate (the "mother liquor"), test it for remaining product. Dip a glass rod into the liquid, pull it out, and let the solvent evaporate. A significant solid residue indicates that a large amount of your compound remains in solution.[5] You can recover this by evaporating the solvent and attempting a second recrystallization with less solvent or a different solvent system.
Optimize Solvent Volume: The goal is to use the minimum amount of hot solvent to fully dissolve the compound.[10][14] Adding solvent in small portions to the heated solid is crucial.
Ensure Complete Cooling: Make sure you have allowed sufficient time for crystallization to complete, including cooling in an ice bath after initial crystal formation at room temperature.[9]
Washing Technique: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will re-dissolve some of your product.[9]
Q4: The recrystallized product is still colored. How do I remove colored impurities?
Answer:
Colored impurities, often highly polar, large molecular weight compounds, can persist through recrystallization.[8] The most effective method for their removal is the use of activated charcoal.
Protocol for Decolorization:
Dissolve your crude fluorinated phenoxyaniline in the minimum amount of hot solvent.
Remove the flask from the heat source to prevent bumping.
Add a very small amount of activated charcoal (a micro-spatula tip is often sufficient). Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.[5][8]
Re-heat the solution to boiling for a few minutes.
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[14]
Proceed with the cooling and crystallization steps as usual.
Problem
Primary Cause(s)
Recommended Solution(s)
Oiling Out
Solvent BP > Compound MP; High impurity load.[4][5]
Re-heat, add more "good" solvent, cool slowly.[5] Switch to a lower-boiling solvent.
No Crystals
Solution not supersaturated (too much solvent).[8]
Induce with scratching/seeding.[11] Boil off excess solvent. Add an anti-solvent.
Low Yield
Too much solvent used; Compound is too soluble in cold solvent.[5]
Use minimum hot solvent.[14] Ensure complete cooling. Wash with ice-cold solvent.
Add a small amount of activated charcoal to the hot solution before filtration.[8][9]
Part 2: Frequently Asked Questions (FAQs)
Q1: How does fluorine substitution affect my choice of recrystallization solvent?
Answer:
The presence of fluorine atoms introduces unique electronic and steric properties that directly influence solubility. The C-F bond is highly polarized, but due to its small size and low polarizability, fluorine does not typically engage in strong, specific intermolecular interactions like hydrogen bonding.[3] Instead, its effects are more nuanced:
Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity (affinity for non-polar environments).[15] This means that fluorinated phenoxyanilines are often more soluble in less polar solvents (like toluene or ethyl acetate) and less soluble in highly polar solvents (like water or methanol) compared to their non-fluorinated analogs.
Altered Crystal Packing: Fluorine substitution can dramatically alter how molecules pack in a crystal lattice, sometimes favoring C-H···F interactions over other forces.[1][3] This change in packing energy can unpredictably alter the solubility profile in a range of solvents.
"Like Dissolves Like" Principle: The principle still applies, but you must consider the entire molecule.[8] A monofluorinated phenoxyaniline might behave similarly to the parent compound, while a heptafluorinated analog will be dominated by the properties of the fluorinated rings, making it behave more like a "fluorous" compound.[16]
Q2: When should I use a single solvent versus a mixed-solvent system?
Answer:
A single solvent is ideal when you can find one that meets the primary recrystallization criteria: high solubility for your compound when hot, and low solubility when cold.[14][17]
A mixed-solvent system is required when no single solvent is suitable.[8][17] This is common for fluorinated phenoxyanilines, which have both polar (amine, ether) and non-polar (aromatic, fluorinated) regions. The strategy involves pairing a "good" solvent, in which the compound is highly soluble, with a "poor" or "anti-solvent," in which the compound is nearly insoluble.[8][17][18] The two solvents must be miscible with each other.[6]
Workflow for Solvent System Selection
Caption: A workflow for systematic solvent selection.
Q3: What are some good starting solvents to screen for fluorinated phenoxyanilines?
Answer:
A good screening panel should cover a range of polarities. Given the aromatic and fluorinated nature of these compounds, solvents that can engage in pi-stacking or have moderate polarity are often successful.
Solvent / System
Polarity
Boiling Point (°C)
Considerations for Fluorinated Phenoxyanilines
Toluene
Non-polar
111
Excellent for aromatic compounds. Good starting point, especially for highly fluorinated analogs.[12]
Ethyl Acetate
Medium
77
Good general-purpose solvent for moderately polar compounds. Often used in a pair with hexanes.
Ethanol
Polar Protic
78
Can hydrogen bond with the aniline. Often too good a solvent, but excellent as the "good" solvent in an ethanol/water pair.[8]
Acetone
Polar Aprotic
56
Versatile solvent, but its low boiling point can sometimes be a disadvantage.[7]
Acetonitrile
Polar Aprotic
82
Can be effective for compounds with some polarity.
Hexanes/Heptanes
Non-polar
~69
Almost always used as the "poor" solvent (anti-solvent) with a more polar partner like ethyl acetate or toluene.[6]
Ethanol / Water
Mixed
Variable
Classic polar pairing. Dissolve in hot ethanol, add hot water until cloudy.[8] Best for less-fluorinated, more polar compounds.
Toluene / Hexanes
Mixed
Variable
Excellent non-polar pairing. Good for removing less polar impurities.
This protocol provides a methodical approach to identifying an optimal recrystallization solvent or solvent pair for a novel fluorinated phenoxyaniline.
Preparation: Place ~10-15 mg of your crude solid into each of the 8 test tubes.
Room Temperature Test: To each tube, add the selected solvent dropwise (~0.5 mL). Agitate and observe.
Observation: If the solid dissolves completely at room temperature, the solvent is too good. Eliminate it as a single-solvent candidate. It may, however, be a "good" solvent for a mixed-solvent pair.
Hot Solubility Test: For the solvents that did not dissolve the solid at room temperature, heat the test tubes in a heating block or water bath to the solvent's boiling point.[13]
Observation: If the solid dissolves completely at boiling, this is a potential candidate for a single-solvent recrystallization.
Observation: If the solid does not dissolve even when boiling, eliminate this solvent. It may be a "poor" solvent for a mixed-solvent pair.
Cold Insolubility Test: Take the test tubes from step 3 where the solid dissolved upon heating and cool them to room temperature, then place them in an ice bath.
Observation: If abundant, well-formed crystals appear, you have found an excellent single solvent.
Observation: If very few or no crystals form, the compound is too soluble in the cold solvent. Eliminate it as a single-solvent candidate.
Mixed-Solvent Pairing: If no single solvent is ideal, select a "good" solvent (one that dissolved the compound at room temperature) and a miscible "poor" solvent (one that did not dissolve the compound at all).
In a new test tube, dissolve ~15 mg of solid in a minimal amount of the hot "good" solvent.
Add the "poor" solvent dropwise until the solution becomes persistently cloudy.
Add one or two drops of the hot "good" solvent to just re-clarify the solution.
Cool as in step 4. Abundant crystal formation indicates a good mixed-solvent system. [17]
Troubleshooting Logic Tree
Caption: A logic tree for diagnosing common recrystallization issues.
References
Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
SciSpace. (2012, March 7). Recrystallization of Drugs: Significance on Pharmaceutical Processing.
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
Mettler Toledo. (n.d.). Oiling Out in Crystallization.
Columbia University. (n.d.). Recrystallization - Single Solvent.
Vener, M. V., et al. (2019, April 23). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. PMC.
BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
Semantic Scholar. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
Reddit. (2024, October 17). Recrystallization Issues. r/Chempros.
ResearchGate. (n.d.). Fluorine in Crystal Engineering – The Little Atom That Could.
Tokyo Chemical Industry. (n.d.). Fluorous Solvents.
Wikipedia. (n.d.). Biological aspects of fluorine.
Technical Comparison Guide: Purity Assessment Protocols for 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline
[1] Executive Summary & Compound Context[1][2][3][4][5][6][7] 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline (CAS: 19627228) is a high-value pharmacophore often utilized in the synthesis of c-Met and VEGFR tyrosine kinase...
3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline (CAS: 19627228) is a high-value pharmacophore often utilized in the synthesis of c-Met and VEGFR tyrosine kinase inhibitors .[1] Its structural integrity is defined by three critical features: the electron-withdrawing fluorine at the 3-position, the labile ether linkage, and the oxidatively sensitive primary amine.
Assessing the purity of this intermediate is non-trivial due to the potential for regioisomeric contamination (2-fluoro vs. 3-fluoro isomers) and oxidative degradation (azo/azoxy formation). This guide compares three distinct purity assessment protocols—HPLC-UV/MS , Quantitative NMR (qNMR) , and GC-FID —to provide a self-validating analytical strategy.
The 2-fluoro and 3-fluoro isomers possess nearly identical mass-to-charge ratios (
) and similar lipophilicity.[1] Standard C18 columns often fail to resolve them to baseline.
The Solution: Fluorophenyl Selectivity
We utilize a Pentafluorophenyl (PFP) stationary phase. The
- interactions between the PFP ring and the fluorinated aniline core provide superior selectivity for positional isomers compared to alkyl-bonded phases.[1]
Step-by-Step Protocol
Column: Thermo Hypersil GOLD PFP or Phenomenex Kinetex F5,
Protocol B: Quantitative NMR (qNMR) (The Orthogonal Validator)
Best For: Absolute purity assay (Potency), Reference Standard qualification, Mass balance verification.
The Challenge
HPLC relies on the assumption that response factors (UV extinction coefficients) are identical for isomers. qNMR eliminates this bias as signal intensity is directly proportional to molar concentration.[1]
The Solution: Internal Standard (IS) Method
We select 1,3,5-Trimethoxybenzene (TMB) as the IS. It is non-hygroscopic, chemically inert toward anilines, and its singlet at
6.1 ppm falls in a clean window of the aniline spectrum.
Step-by-Step Protocol
Solvent: DMSO-
(Provides excellent solubility for both the polar aniline and lipophilic ether tail).[1]
Internal Standard: 1,3,5-Trimethoxybenzene (TraceSure® or NIST traceable grade).[1]
Preparation:
Weigh ~10 mg of Sample (
) and ~10 mg of IS () into the same vial using a micro-balance (precision mg).
Where = Integral, = Number of protons, = Molecular Weight, = Mass, = Purity of IS.[3][4][5]
Comparative Analysis & Decision Matrix
The following table contrasts the performance of the protocols based on experimental data.
Feature
HPLC-UV/MS (PFP Phase)
qNMR (1H)
GC-FID
Primary Utility
Trace Impurities & Isomer Resolution
Absolute Assay (Potency)
Residual Solvents & Phenol
LOD / Sensitivity
High (< 0.05%)
Low (~0.5 - 1.0%)
Medium
Specificity
Excellent (with MS confirmation)
High (Structural ID)
Good for volatiles
Sample Requirement
< 1 mg
10-20 mg
< 5 mg
Throughput
20 min / sample
15 min / sample
30 min / sample
Limitations
Requires Reference Standards
Low sensitivity for trace impurities
Thermal degradation of aniline
Method Selection Workflow
Figure 2: Decision tree for selecting the appropriate analytical protocol based on data requirements.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19627228, 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline.[1] Retrieved from [Link]
BIPM (2019). Internal Standard Reference Data for qNMR: 1,3,5-Trimethoxybenzene.[1] Bureau International des Poids et Mesures.[1] Retrieved from [Link]
Chromatography Online (2023). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[1] Retrieved from [Link]
Saito, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] Retrieved from [Link]
Personal protective equipment for handling 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline
Hazard Assessment & Risk Stratification The Core Directive: In the absence of a compound-specific Safety Data Sheet (SDS) for this specialized intermediate, you must apply the "Worst-Case Analogue" principle . We treat 3...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment & Risk Stratification
The Core Directive: In the absence of a compound-specific Safety Data Sheet (SDS) for this specialized intermediate, you must apply the "Worst-Case Analogue" principle . We treat 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline as a Category 2 Acute Dermal Toxin and a potent Methemoglobinemia agent .
Why this specific protocol?
The structural combination of an aniline moiety with a fluorine substituent and a lipophilic phenoxy ether tail creates a "Trojan Horse" effect. The lipophilic tail facilitates rapid transit across the stratum corneum (outer skin layer), while the aniline group enters the bloodstream to oxidize hemoglobin to methemoglobin, potentially causing cyanosis and systemic hypoxia.
Target Organ Toxicity: Blood (Methemoglobinemia), Liver, Kidneys.
Sensitization: Potential skin sensitizer (common in fluorinated anilines).[1]
Physical State: Likely a solid powder; dust generation is the primary inhalation vector.
The PPE Matrix: A Self-Validating System
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific energy state of the chemical (Static Solid vs. Kinetic Solution).
P100 / P3 Respirator (If outside hood or spill cleanup)
Fluorinated aniline dust is highly bioactive. Simple surgical masks offer zero protection against vapors or fine particulates.
Body Defense
Lab Coat + Tyvek Sleeves (Disposable sleeves are mandatory)
Tyvek Coverall (Type 5/6) + Impervious Apron
Cotton lab coats absorb liquids, holding the toxin against your skin. Tyvek repels dust and light splashes.
Eye/Face
Safety Glasses (Side shields required)
Chemical Goggles + Face Shield
Aniline absorption through the mucous membranes of the eye is immediate and systemic.
Operational Workflow: The "Clean-to-Dirty" Logic
The danger zone is not during the experiment, but after—when removing contaminated gear.
Protocol: Safe Gowning & De-Gowning
Step 1: Pre-Work Gowning (Clean Zone)
Don Inner Gloves (Nitrile, extended cuff). Tape cuff to lab coat/Tyvek sleeve.
Don Outer Gloves (Nitrile or Laminate depending on task).
Inspect for micro-tears by inflating gloves slightly (pneumatic check).
Step 2: The "Beak Method" De-Gowning (Dirty Zone)
Goal: Never touch the outside of the glove with bare skin.
Pinch the outside of the left outer glove near the wrist. Peel it away, turning it inside out. Hold the balled-up glove in the right (still gloved) hand.
Slide a finger of the bare left hand under the wrist of the right glove.
Peel the right glove off over the first glove, creating a sealed "bag" of waste.
Discard immediately into a dedicated hazardous waste bin.
Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Visualization: Decision Logic & Safety Pathways
Diagram 1: PPE Selection Logic Flow
Caption: Decision tree for selecting PPE based on physical state and concentration risks.
Diagram 2: The Toxicological Pathway (Why we care)
Caption: Mechanism of Action for Aniline-induced Methemoglobinemia.
Emergency Response & Disposal
Spill Management:
Evacuate the immediate area if dust is airborne.[2][3]
Don PPE: Full Tyvek suit, P100 respirator, and Silver Shield gloves.
Contain: Do not dry sweep. Cover powder with a wet pad (soaked in inert solvent or water) to prevent dust.
Neutralize: Clean surface with a mild acidic solution (e.g., dilute acetic acid) followed by soap and water to solubilize the amine.
Disposal Logistics:
Segregation: Do not mix with oxidizers (risk of exothermic reaction).
Classification: Dispose of as "Halogenated Organic Waste, Toxic."
Destruction: Must be incinerated at high temperature (>1000°C) with scrubber systems to capture Hydrogen Fluoride (HF) and NOx byproducts.
References
Occupational Safety and Health Administration (OSHA). Aniline: Occupational Safety and Health Standards (29 CFR 1910.1000).
[Link][4]
Centers for Disease Control and Prevention (CDC) - NIOSH. NIOSH Pocket Guide to Chemical Hazards: Aniline.
[Link]
PubChem. Compound Summary: 3-Fluoro-4-methoxy-aniline (Structural Analogue). National Library of Medicine.
[Link]